molecular formula C13H22ClNO2 B1520907 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1171786-31-4

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B1520907
CAS No.: 1171786-31-4
M. Wt: 259.77 g/mol
InChI Key: BTBNFXKMAZJGAZ-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxy group, a methoxy group, and an amine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-butoxy-3-methoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the amine. The reaction conditions typically include the use of a strong base such as sodium hydroxide and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity and can be used in the study of biological processes.

  • Medicine: It can be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound can be utilized in various industrial applications, such as in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)ethan-1-amine hydrochloride

  • 1-(4-butoxyphenyl)ethan-1-amine hydrochloride

  • 1-(4-butoxy-3-methoxyphenyl)ethan-1-one

Biological Activity

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is a compound with potential applications in biochemical research and drug development. Its unique structure, characterized by a butoxy and methoxy substituent on a phenyl ring, suggests various biological activities, particularly in receptor interactions and signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C13H21NO2·HCl
  • Molecular Weight : 259.77 g/mol
  • Structural Features :
    • Contains a butoxy group and a methoxy group on the phenyl ring.
    • The amine group allows for nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological systems:

  • Receptor Modulation : The compound is known to modulate receptor interactions, which can influence various signaling pathways involved in physiological processes.
  • Nucleophilic and Electrophilic Reactions : The amine group participates in nucleophilic substitution, while the aromatic ring can undergo electrophilic substitution, allowing for diverse chemical reactivity that can affect biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. In one study, related compounds demonstrated significant cytotoxicity against MCF cell lines, indicating potential for further investigation into its anticancer effects .

Anti-inflammatory Potential

The compound's ability to modulate signaling pathways suggests it may have anti-inflammatory properties. It could potentially be investigated for applications in managing inflammatory diseases due to its structural characteristics that allow interaction with inflammatory mediators .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberStructural FeaturesUnique Aspects
2-(4-Butoxy-3,5-dimethoxyphenyl)ethan-1-amine1171786-31-4Contains two methoxy groupsPotentially enhanced lipophilicity
1-(4-Methoxyphenyl)ethan-1-amine720-81-0Lacks butoxy groupSimpler structure may lead to different biological activity
2-(4-Amino-3-methoxyphenyl)ethanone15871038Contains an amino group instead of an amineDifferent functional group may alter biological interactions

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

  • Study on Tumor Growth Suppression : A study demonstrated that similar compounds could significantly suppress tumor growth in vivo models, suggesting that this compound might share similar therapeutic potentials .
  • Receptor Interaction Studies : Investigations into receptor interactions have shown that certain derivatives can effectively modulate receptor activity, leading to potential therapeutic applications in pain management and inflammation .

Properties

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3;/h6-7,9-10H,4-5,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBNFXKMAZJGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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